molecular formula C9H13ClN2O2 B12226872 Ethyl 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate

Ethyl 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate

Cat. No.: B12226872
M. Wt: 216.66 g/mol
InChI Key: FMTRLPOLFJXFMJ-UHFFFAOYSA-N
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Description

Ethyl 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl ester group, a chloro substituent, and a methyl group attached to the pyrazole ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction.

    Acids and Bases: Hydrochloric acid or sodium hydroxide for hydrolysis.

Major Products Formed

Scientific Research Applications

Ethyl 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The chloro and methyl groups on the pyrazole ring contribute to its binding affinity and specificity towards certain enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both chloro and methyl groups on the pyrazole ring, along with the ethyl ester group, makes it a versatile compound for various applications .

Biological Activity

Ethyl 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate is a pyrazole derivative that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, focusing on antibacterial effects, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₉H₁₃ClN₂O₂
  • CAS Number : 89148-88-9
  • Molecular Weight : 202.66 g/mol

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrazole derivatives, including this compound. A study conducted on various pyrazole compounds demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of this compound

Bacteria StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
E. coli0.125 µg/mL0.0625 µg/mL
Staphylococcus aureus0.5 µg/mL0.25 µg/mL
Pseudomonas aeruginosa1.0 µg/mL0.5 µg/mL

These results indicate that the compound exhibits potent bactericidal activity, particularly against E. coli, outperforming traditional antibiotics such as Amikacin and Erythromycin in some cases .

The mechanism through which this compound exerts its antibacterial effects is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth. Specifically, the presence of the pyrazole moiety is critical for its interaction with bacterial enzymes, leading to inhibition of cell division and ultimately cell death.

Case Studies and Research Findings

In a multifaceted study assessing various pyrazole derivatives, including this compound, researchers found that modifications to the pyrazole structure significantly influenced antibacterial potency. The incorporation of electron-donating groups enhanced the compound's efficacy by increasing its lipophilicity, which facilitates better membrane penetration in bacterial cells .

Notable Case Study: Antibiofilm Activity

A study published in MDPI examined the antibiofilm activity of novel pyrazole derivatives, revealing that this compound effectively inhibited biofilm formation in Staphylococcus aureus cultures. The compound demonstrated a reduction in biofilm mass by approximately 70% at a concentration of 0.5 µg/mL, highlighting its potential as an anti-infective agent .

Properties

IUPAC Name

ethyl 3-(4-chloro-3-methylpyrazol-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O2/c1-3-14-9(13)4-5-12-6-8(10)7(2)11-12/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMTRLPOLFJXFMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1C=C(C(=N1)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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